Elevated Amine Basicity (pKa ≈ 7.0–7.4) versus Unhindered Anilines (pKa ≈ 4.6–4.8)
N-tert-Butyl-2-methylaniline exhibits significantly elevated basicity relative to aniline and N-methylaniline due to steric inhibition of resonance. The experimentally determined pKa of the conjugate acid of the closely related N-tert-butylaniline is 7.00 at 25 °C , compared with 4.63 for aniline and 4.84 for N-methylaniline . The additional ortho-methyl group in N-tert-butyl-2-methylaniline is expected to further increase basicity by twisting the nitrogen lone pair further out of conjugation, with a predicted pKa of approximately 7.38 ± 0.20 for the N-tert-butyl-N-methylaniline analog . This represents a >200-fold increase in basicity relative to aniline.
| Evidence Dimension | pKa of conjugate acid (basicity) |
|---|---|
| Target Compound Data | pKa ~7.0–7.4 (estimated; N-tert-butylaniline: 7.00; N-tert-butyl-N-methylaniline predicted: 7.38 ± 0.20) |
| Comparator Or Baseline | Aniline: pKa 4.63; N-methylaniline: pKa 4.84 |
| Quantified Difference | ΔpKa ≈ +2.2 to +2.5 vs. aniline (>200-fold increase in Kb) |
| Conditions | Aqueous solution, 25 °C (experimental for comparators; predicted for target) |
Why This Matters
The substantially higher basicity alters protonation state under physiological and catalytic conditions, directly impacting solubility, salt formation, and coordination chemistry in ways that aniline or N-methylaniline cannot replicate.
